molecular formula C11H17NO3 B1379511 Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622903-52-9

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B1379511
M. Wt: 211.26 g/mol
InChI Key: PUTOENHGHDTSSY-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 1622903-52-9 . It has a molecular weight of 211.26 . This compound is typically stored at -10 degrees Celsius and is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.26 . It is typically stored at -10 degrees Celsius and is usually in the form of an oil .

Scientific Research Applications

Solvent Properties and Separation Processes

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, as a chemical compound, might be involved in research concerning solvent properties and their applications in separation processes. For example, studies on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, have examined their solvent properties, including activity coefficients and gas–liquid partition coefficients, which are critical for understanding solvent behavior in various separation processes. This research is relevant for designing more efficient separation systems in chemical engineering and environmental remediation efforts (Domańska et al., 2016)(Domańska et al., 2016).

Environmental Impact and Remediation

The environmental impact and remediation of chemical compounds, including ethers and esters similar to tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, are significant areas of research. Studies on the environmental behavior, fate, and potential for biodegradation of related compounds, such as methyl tert-butyl ether (MTBE), offer insights into pollution control and remediation strategies. These studies cover aspects like the solubility in water, sorption to subsurface solids, and the potential for biodegradation under various conditions, which are critical for assessing the environmental risk and developing cleanup strategies (Squillace et al., 1997)(Squillace et al., 1997).

Synthetic Applications in Organic Chemistry

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate might also find applications in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals. Research in this area explores various synthetic routes, reaction mechanisms, and the development of novel catalysts for efficient synthesis processes. For instance, studies on the synthesis of vandetanib, a therapeutic compound, and the use of tert-butanesulfinamide in the synthesis of N-heterocycles highlight the importance of such chemical intermediates in facilitating complex synthetic pathways (Mi, 2015; Philip et al., 2020)(Mi, 2015)(Philip et al., 2020).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOENHGHDTSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS RN

1622903-52-9
Record name tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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